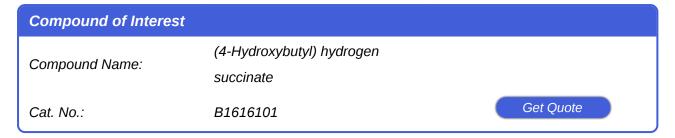


In-Depth Spectroscopic Analysis of (4-Hydroxybutyl) Hydrogen Succinate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **(4-Hydroxybutyl) hydrogen succinate**, a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the expected spectroscopic characteristics based on its structure and provides detailed experimental protocols for acquiring and interpreting the corresponding data.

Molecular Structure and Spectroscopic Overview

(4-Hydroxybutyl) hydrogen succinate (C₈H₁₄O₅) is an ester derived from succinic acid and 1,4-butanediol. Its structure, featuring both a carboxylic acid and a primary alcohol functional group, gives rise to distinct spectroscopic signatures. The molecular weight of this compound is 190.19 g/mol , and its monoisotopic mass is 190.08412354 Da. A thorough analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential for its unambiguous identification and characterization.

Spectroscopic Data Presentation



The following tables summarize the expected and observed spectroscopic data for **(4-Hydroxybutyl)** hydrogen succinate.

Table 1: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3200 (broad)	O-H (Alcohol)	Stretching
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
2950-2850	C-H (Alkyl)	Stretching
~1735	C=O (Ester)	Stretching
~1710	C=O (Carboxylic Acid)	Stretching
~1250-1050	C-O	Stretching

Table 2: 1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1	Triplet	2H	-O-CH ₂ -CH ₂ -
~3.6	Triplet	2H	-CH ₂ -OH
~2.6	Multiplet	4H	-CO-CH2-CH2-COOH
~1.7	Multiplet	4H	-CH2-CH2-CH2-
~10-12	Singlet (broad)	1H	-COOH

Table 3: ¹³C NMR Spectroscopic Data



Chemical Shift (ppm)	Carbon Type	Assignment
~178	Carbonyl	СООН
~172	Carbonyl	-O-CO-
~64	Aliphatic	-O-CH ₂ -
~62	Aliphatic	-CH2-OH
~31	Aliphatic	-CO-CH ₂ -
~29	Aliphatic	-CO-CH ₂ -CH ₂ -
~25	Aliphatic	-CH2-CH2-CH2-OH
~24	Aliphatic	-O-CH2-CH2-

Table 4: Mass Spectrometry Data

m/z	Interpretation
191.0917	[M+H] ⁺ (Monoisotopic Mass: 190.0841)
173.0811	[M-H ₂ O+H] ⁺
117.0344	[Succinic Anhydride + H]+
101.0239	[Succinic Acid + H]+
73.0603	[Butanediol Fragment]+

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy

- Sample Preparation: A small amount of neat **(4-Hydroxybutyl) hydrogen succinate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier-Transform Infrared Spectrometer.



Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Procedure:

- Record a background spectrum of the clean, empty ATR crystal.
- Place the sample on the ATR crystal, ensuring good contact.
- Acquire the sample spectrum.
- The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve approximately 10-20 mg of **(4-Hydroxybutyl) hydrogen** succinate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 0-16 ppm
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse program (zgpg30).



• Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds

Spectral Width: 0-220 ppm

Procedure:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
- Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.
- Process the FID using Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **(4-Hydroxybutyl) hydrogen succinate** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Parameters (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI+)
 - Capillary Voltage: 3-4 kV
 - Drying Gas Flow: 5-10 L/min
 - Drying Gas Temperature: 200-300 °C



Mass Range: 50-500 m/z

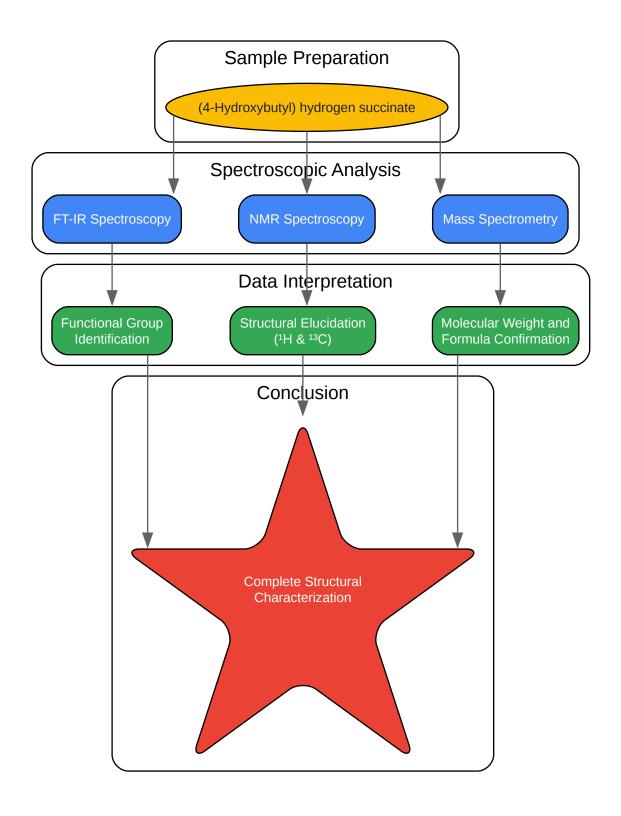
Procedure:

- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in full scan mode.
- For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]+) to obtain fragmentation patterns.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(4-Hydroxybutyl) hydrogen succinate**.





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Caption: Workflow for the spectroscopic characterization of **(4-Hydroxybutyl) hydrogen** succinate.



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